molecular formula C27H24N2O5S2 B2745196 ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate CAS No. 392290-15-2

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate

Cat. No.: B2745196
CAS No.: 392290-15-2
M. Wt: 520.62
InChI Key: MAMKQTGDPUHELX-UHFFFAOYSA-N
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Description

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate is a complex organic compound with the molecular formula C27H24N2O5S2 This compound is known for its unique structural features, which include a thiophene ring, a benzoyl group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce a hydroxyl derivative.

Scientific Research Applications

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfamoyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

ethyl 3-{4-[methyl(phenyl)sulfamoyl]benzamido}-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-3-34-27(31)25-23(18-24(35-25)19-10-6-4-7-11-19)28-26(30)20-14-16-22(17-15-20)36(32,33)29(2)21-12-8-5-9-13-21/h4-18H,3H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMKQTGDPUHELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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